molecular formula C10H10FNO2 B7892755 5-Fluoro-2-(2-methoxyethoxy)benzonitrile

5-Fluoro-2-(2-methoxyethoxy)benzonitrile

Cat. No.: B7892755
M. Wt: 195.19 g/mol
InChI Key: BCQJIBDCTLPHDW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the methoxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, followed by purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

5-Fluoro-2-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)benzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Fluoro-2-(2-methoxyethoxy)benzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.

Properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQJIBDCTLPHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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